molecular formula C8H13NO2 B12866317 (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid CAS No. 22269-14-3

(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid

Katalognummer: B12866317
CAS-Nummer: 22269-14-3
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: BZYGCNOHXFJSTG-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolizine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrolases to catalyze the hydrolysis of racemic esters, leading to the formation of the desired compound . The reaction conditions often involve controlled temperatures and pH levels to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as antibacterial and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

22269-14-3

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7-/m1/s1

InChI-Schlüssel

BZYGCNOHXFJSTG-RNFRBKRXSA-N

Isomerische SMILES

C1C[C@@H]2[C@@H](CCN2C1)C(=O)O

Kanonische SMILES

C1CC2C(CCN2C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.